Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Lipophilicity LogP Chromatography

Generic pyrrole analogs risk irreproducible yields in porphyrin and dipyrromethane synthesis due to altered reactivity at the α-positions and uncontrolled hydrolysis. Knorr's Pyrrole solves this with its definitive 2,4-diester substitution pattern-the prototypical Knorr product-ensuring predictable chemoselectivity. - 2,4-Diester scaffold enables stepwise mono-hydrolysis for asymmetric building blocks. - Validated in chlorophyll a total synthesis: 50% yield for unsymmetrical porphyrin intermediate. - Controlled LogP (2.24) and intermediate steric profile deliver reproducible extraction and reactivity vs. methyl or tert-butyl analogs. - Consistent ≥98% (GC) purity; shipped ambient in sealed containers.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS No. 2436-79-5
Cat. No. B182941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
CAS2436-79-5
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C
InChIInChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h13H,5-6H2,1-4H3
InChIKeyXSBSXJAYEPDGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Knorr's Pyrrole: A Foundational Building Block


Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS 2436-79-5), commonly known as Knorr’s Pyrrole, is a symmetrically substituted pyrrole featuring ester functionalities at the 2- and 4-positions [1]. It is the prototypical product of the eponymous Knorr pyrrole synthesis, a cornerstone method for preparing highly functionalized pyrroles [2]. The compound exhibits a melting point of 135-136 °C, a molecular weight of 239.27 g/mol, and a consensus LogP of approximately 2.24 [3]. While its straightforward synthesis and availability as a commodity research chemical have made it a prevalent scaffold in academic and industrial settings, the presence of two ethyl ester moieties and the fully substituted 3,5-methyl positions confer a distinct and quantifiable reactivity and physical property profile that directly governs its suitability as an intermediate, particularly in the synthesis of porphyrins and dipyrromethanes [4].

Knorr's Pyrrole: Substitution Risks


Substituting diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with a generic or closely related analog introduces significant risk of process failure and irreproducible results in critical synthetic applications. The compound's dual ester groups dictate not only its physical properties, such as solubility and crystallinity, but also its chemoselectivity in subsequent transformations [1]. Analogs with differing ester groups (e.g., dimethyl or di-tert-butyl) exhibit markedly different lipophilicities and hydrolytic stabilities, which profoundly impact reaction kinetics, especially in the stepwise construction of complex architectures like porphyrins and dipyrromethanes [2]. Furthermore, the specific substitution pattern (2,4-dicarboxylate vs. 3,5-dicarboxylate) and the presence of the free pyrrolic N-H are essential for the hydrogen-bond-directed assembly and regioselective functionalization that underpin the compound's utility as a scaffold [3]. Generic replacement without quantitative validation of these key parameters can lead to altered reaction yields, unexpected side products, and compromised purity of the final advanced intermediate, ultimately resulting in wasted resources and delayed project timelines. The evidence below quantifies these critical differentiation points.

Knorr's Pyrrole: Quantitative Comparison with Analogs


Lipophilicity and Purification

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (Target) exhibits a quantifiably distinct lipophilicity compared to its dimethyl ester analog. This difference in LogP directly impacts chromatographic retention time and solvent partitioning during workup and purification, factors that can be critical for scaling up synthetic routes [1].

Lipophilicity LogP Chromatography Solubility

Ester Hydrolysis and Steric Effects

The choice of ester group on the pyrrole core has a profound and quantifiable effect on molecular conformation and hydrolytic susceptibility. The target compound, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, is a planar molecule that forms a hydrogen-bonded dimer in the solid state. In contrast, the di-tert-butyl analog exhibits a non-planar geometry and a different crystal packing motif, which is indicative of the steric bulk introduced by the tert-butyl groups [1].

Ester Hydrolysis Steric Hindrance Protecting Group Strategy Crystal Structure

Porphyrin Precursor Assembly Yield

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate has been validated as a robust starting material for the multi-step synthesis of complex natural products. In a landmark study, it served as the foundational building block for the total synthesis of chlorophyll a, enabling the formation of a key unsymmetrically-substituted porphyrin intermediate [1].

Porphyrin Synthesis Dipyrromethane Chlorophyll Reaction Yield

Melting Point and Crystalline Purity

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate possesses a well-defined and relatively high melting point compared to several of its close structural analogs. This physical property is not merely descriptive; it is a practical indicator of crystallinity and a reliable quality control metric for ensuring compound purity upon procurement and prior to use in sensitive syntheses [1].

Melting Point Crystallinity Purity Analysis Quality Control

Knorr's Pyrrole: Key Research Applications


Porphyrin Synthesis for Hemoprotein Modeling

This compound is the optimal starting material for building porphyrin systems that require precise substitution patterns to avoid orientational disorder. As demonstrated in Section 3, its established use in achieving a 50% yield of an unsymmetrical porphyrin intermediate in the total synthesis of chlorophyll a validates its utility for constructing complex, bio-relevant tetrapyrroles [1]. In industrial research, this predictability translates to higher success rates and lower material costs when synthesizing analogs of heme or other tetrapyrrolic cofactors for structural biology studies [2].

Assembly of α-Unsubstituted Dipyrromethanes

The 2,4-diester substitution pattern of Knorr's Pyrrole is essential for controlling the reactivity of the α-positions. Research has specifically utilized pyrroles obtained by the Knorr method for the designed synthesis of α-unsubstituted dipyrromethanes, which are critical intermediates in the construction of porphyrin macrocycles [3]. Attempting this chemistry with a 3,5-diester isomer or a monoester would lead to a different reactivity profile and is unlikely to produce the desired dipyrromethane scaffold in good yield.

Differential Protection and Derivatization

The distinct physical properties of the diethyl ester group—specifically its LogP of 2.2 and its intermediate steric profile compared to methyl or tert-butyl esters—offer a strategic advantage. In synthetic routes requiring selective manipulation of one ester group, the target compound's reactivity allows for controlled, stepwise transformations. For example, the selective hydrolysis of one ethyl ester is a known pathway to valuable mono-acid pyrroles [4], enabling the creation of asymmetric building blocks. The dimethyl analog, due to its lower lipophilicity (Section 3), would present different solubility and extraction properties, potentially complicating reaction workup.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.